Azelastine hydrochloride
Overview
Description
Azelastine hydrochloride is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . It is used in antiallergic treatment .
Synthesis Analysis
The synthesis of Azelastine hydrochloride involves several steps. One method involves adding potassium hydroxide and drinking water at room temperature, adding into a reaction bottle, stirring until the mixture is dissolved, adding 1-methylhexahydroazepin-4-one and benzoyl hydrazine, reacting at 25-35 ℃ for 1h, cooling to 0-10 ℃, adding sodium borohydride in batches, keeping the temperature at 0-10 ℃ for 2h after the reaction is finished, adding hydrochloric acid to quench redundant sodium borohydride, adding 50% potassium carbonate solution to adjust the pH value to 10-11, adding dichloromethane, separating liquid to obtain an organic phase, extracting the aqueous phase once with dichloromethane, combining the organic phases, washing twice with drinking water, washing once with saturated sodium chloride solution, drying the organic phase with anhydrous sodium sulfate, performing suction filtration, and concentrating the filtrate under reduced pressure until the filtrate is dried to obtain a brown oily compound .Molecular Structure Analysis
Azelastine hydrochloride has the molecular formula C22H24ClN3O . Its average mass is 381.898 Da and its monoisotopic mass is 381.160797 Da . The molecule exhibits histamine H1-receptor antagonist activity in isolated tissues, animal models, and humans .Chemical Reactions Analysis
Azelastine hydrochloride has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation including leukotrienes, kinins, and platelet activating factor in vitro and in vivo . It also has multidirectional effects on HeLa cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties .Physical And Chemical Properties Analysis
Azelastine hydrochloride is a white crystalline powder . Its melting point is 225–229 ºC . It has a molar mass of 418.36 . It is soluble in DMSO at 80 mg/mL .Scientific Research Applications
Antiallergic and Antiasthmatic Properties
Azelastine hydrochloride, a potent antihistamine, has been extensively studied for its efficacy in treating allergic conditions. It's an effective inhibitor of allergic responses, particularly in allergic rhinitis. It inhibits the production or release of chemical mediators like leukotrienes, cytokines, and free radicals, contributing to its antiallergic properties. Additionally, it has shown promising results in treating bronchial asthma, displaying potent antiasthmatic effects, notably in inhibiting leukotriene-mediated allergic bronchospasm and reducing airway responsiveness (Craig & Golden, 1999); (Chand et al., 1986).
Influence on Nasal and Tracheal Functions
Studies have shown azelastine's ability to modulate functions in nasal and tracheal tissues. It demonstrates an anti-sympathetic effect on nasal mucosa and inhibits parasympathetic function in tracheal smooth muscle, which may contribute to its effectiveness in treating rhinitis and potentially reducing asthma attacks (L-H Cheng et al., 2019); (Hsing-Won Wang et al., 2010).
Effects on Cellular and Molecular Mechanisms
Azelastine hydrochloride has shown to inhibit the release of eosinophil cationic protein and suppresses reactive oxygen generation in leukocytes. This indicates its potential in modulating inflammatory responses at a cellular level, which could be significant in the treatment of diseases characterized by inflammation and allergic reactions (K. Shindo & M. Fukumura, 1996); (E. Ueta et al., 1994).
Ocular and Ear
ApplicationsAzelastine hydrochloride has been applied in the treatment of ocular allergy, demonstrating efficacy in reducing ocular signs and symptoms. Its antihistamine and anti-inflammatory properties play a significant role in managing ocular allergy symptoms. Additionally, azelastine has been studied for its effects on otitis media with effusion in association with allergic rhinitis, showing potential benefits in managing ear symptoms indirectly through the alleviation of allergic rhinitis (L. Bielory et al., 2004); (M. Suzuki et al., 1999).
Inhibition of Platelet-Activating Factor and Collagen Expression
Azelastine has been observed to inhibit platelet-activating factor-like activity in eosinophils, which is significant for its role in asthma and allergic reactions. Its effects on collagen expression in cultured skin fibroblasts suggest potential utility in treating fibrotic diseases, indicating its broader application beyond allergy and asthma treatment (K. Shindo & M. Fukumura, 1996); (H. Yamada & S. Tajima, 1996).
Safety And Hazards
Future Directions
Azelastine hydrochloride has been identified as a potential inhibitor of SARS-CoV-2 infection in cell cultures and reconstituted human nasal tissue . It has also shown multidirectional effects on cervical cancer cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties . These novel properties of azelastine may be practically used in anti-cancer therapy in the future .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azelastine hydrochloride | |
CAS RN |
79307-93-0, 37932-96-0, 58581-89-8 | |
Record name | Azelastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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